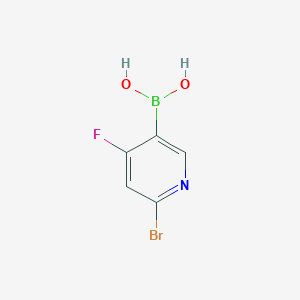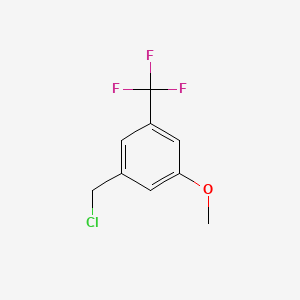
Diethyl 3-(((carboxyamino)(3-methoxyureido)phosphinyl)carbamoyl)carbazate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-[(ethoxycarbonyl)amino]-4,8-dioxo-2-oxa-3,5,7,9,10-pentaaza-6-phosphaundecan-11-oate 6-oxide is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxycarbonyl, amino, and phosphaundecan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(ethoxycarbonyl)amino]-4,8-dioxo-2-oxa-3,5,7,9,10-pentaaza-6-phosphaundecan-11-oate 6-oxide typically involves multiple steps. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . This reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-[(ethoxycarbonyl)amino]-4,8-dioxo-2-oxa-3,5,7,9,10-pentaaza-6-phosphaundecan-11-oate 6-oxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 6-[(ethoxycarbonyl)amino]-4,8-dioxo-2-oxa-3,5,7,9,10-pentaaza-6-phosphaundecan-11-oate 6-oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: This compound could be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of ethyl 6-[(ethoxycarbonyl)amino]-4,8-dioxo-2-oxa-3,5,7,9,10-pentaaza-6-phosphaundecan-11-oate 6-oxide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other ester-functionalized isoxazoles and phosphaundecan derivatives. Examples include:
- Ethyl ethoxymethyleneacetoacetate
- Ethyl ethoxymethylenecyanoacetate
- 6-ethoxycarbonyl-7-methylpyrazolo[1,5-a]pyrimidines
Uniqueness
What sets ethyl 6-[(ethoxycarbonyl)amino]-4,8-dioxo-2-oxa-3,5,7,9,10-pentaaza-6-phosphaundecan-11-oate 6-oxide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential use in various fields make it a compound of significant interest.
Propriétés
Numéro CAS |
16757-56-5 |
|---|---|
Formule moléculaire |
C9H19N6O8P |
Poids moléculaire |
370.26 g/mol |
Nom IUPAC |
ethyl N-[[(ethoxycarbonylamino)carbamoylamino]-(methoxycarbamoylamino)phosphoryl]carbamate |
InChI |
InChI=1S/C9H19N6O8P/c1-4-22-8(18)11-10-6(16)13-24(20,14-7(17)12-21-3)15-9(19)23-5-2/h4-5H2,1-3H3,(H,11,18)(H5,10,12,13,14,15,16,17,19,20) |
Clé InChI |
AWIJASSTGJLNDU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NNC(=O)NP(=O)(NC(=O)NOC)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
![2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)

![1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083880.png)



![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)


![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)
